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Compound of Interest

Compound Name: TCS 2510

Cat. No.: B1681997 Get Quote

An In-depth Analysis of a Potent and Selective EP4 Receptor Agonist

TCS 2510 has emerged as a significant pharmacological tool for studying the physiological and

pathophysiological roles of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its high

potency and selectivity make it a valuable lead compound in the development of novel

therapeutics. This technical guide provides a comprehensive overview of the structural-activity

relationship (SAR) of TCS 2510, detailing the key molecular features that govern its interaction

with the EP4 receptor. This document is intended for researchers, scientists, and drug

development professionals engaged in the study of prostanoid receptors and related signaling

pathways.

Core Structure and Biological Activity of TCS 2510
TCS 2510, chemically known as (5R)-5-[(3S)-3-Hydroxy-4-phenyl-1-buten-1-yl]-1-[6-(2H-

tetrazol-5-yl)hexyl]-2-pyrrolidinone, is a synthetic analog of PGE2. The foundational discovery

of TCS 2510 involved the strategic replacement of the chemically sensitive

hydroxycyclopentanone ring of PGE2 with a more stable γ-lactam scaffold. This modification

was a key step in developing potent and selective EP4 agonists.[1]

Table 1: Biological Activity of TCS 2510
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Parameter Value Receptor Reference

EC50 2.5 nM Human EP4 [1]

Ki 1.2 nM Human EP4 [1]

TCS 2510 exhibits high selectivity for the EP4 receptor, with no significant binding to other

prostanoid receptors at concentrations up to 14 μM.[1]

Structural-Activity Relationship (SAR) of TCS 2510
and its Analogs
The development of TCS 2510 and related compounds has provided valuable insights into the

structural requirements for potent and selective EP4 agonism. The SAR can be dissected by

analyzing the three key components of the molecule: the α-chain, the ω-chain, and the central

core.

The γ-Lactam Core
The replacement of the hydroxycyclopentanone ring of PGE2 with a γ-lactam was a pivotal

discovery. This modification not only improved chemical stability but also conferred high

selectivity for the EP4 receptor. Further studies on related γ-lactam prostanoids have explored

modifications of this core, such as the introduction of 2-oxo-1,3-oxazolidine, 2-oxo-1,3-

thiazolidine, and 5-thioxopyrrolidine moieties, which also yielded highly selective EP4 agonists.

The α-Chain
The α-chain of TCS 2510 contains a tetrazole group, which serves as a bioisostere for the

carboxylic acid present in PGE2. This substitution is critical for maintaining potency while

potentially improving metabolic stability and pharmacokinetic properties. The length and

composition of the alkyl chain connecting the tetrazole to the lactam core are optimized for

potent interaction with the receptor.

The ω-Chain
The ω-chain of TCS 2510 features a (3S)-3-hydroxy-4-phenyl-1-buten-1-yl group. Key

observations regarding the ω-chain's contribution to activity include:
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The 15-hydroxyl group (corresponding to the 3-hydroxy group in the butenyl side chain): This

hydroxyl group is crucial for agonist activity, mimicking the essential 15-hydroxyl of PGE2.

The Phenyl Group: The terminal phenyl group on the ω-chain contributes significantly to the

binding affinity.

Stereochemistry: The specific stereochemistry at the hydroxyl-bearing carbon (3S) and the

lactam ring attachment point (5R) is critical for optimal receptor binding and activation.

Table 2: Comparative SAR of γ-Lactam Prostaglandin Analogs

Compound/Mo
dification

Key Structural
Feature

EP4 Activity EP2 Activity Reference

TCS 2510 (19a)

γ-lactam core,

tetrazole α-chain,

phenyl ω-chain

High Agonist Low [1]

2-

mercaptothiazole

-4-carboxylic

acid analog

Thiazole-based

acidic group in α-

chain

Potent Agonist Potent Agonist

2-

mercaptothiazole

-5-carboxylic

acid analog

Isomeric

thiazole-based

acidic group in α-

chain

Reduced

Potency

Reduced

Potency

Note: The data in Table 2 for the thiazole analogs is derived from a study on EP2/EP4 dual

agonists and is presented here to illustrate the sensitivity of the α-chain to modification.

Signaling Pathways Modulated by TCS 2510
The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gsα subunit. Activation of the EP4 receptor by agonists like TCS 2510 leads to the stimulation

of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This

second messenger then activates protein kinase A (PKA), leading to the phosphorylation of

downstream targets and subsequent cellular responses.
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While the Gs-cAMP pathway is the canonical signaling route, evidence suggests that the EP4

receptor can also couple to other signaling pathways, including the Gαi and β-arrestin

pathways, demonstrating functional selectivity.

TCS 2510 EP4 Receptorbinds Gαsactivates

Adenylyl Cyclase

stimulates

cAMPconverts

ATP

Protein Kinase A
(PKA)

activates Cellular Response

phosphorylates targets
leading to

Click to download full resolution via product page

Figure 1. Canonical Gs-cAMP signaling pathway activated by TCS 2510 via the EP4 receptor.

Experimental Protocols
The characterization of TCS 2510 and its analogs relies on robust in vitro assays to determine

their binding affinity and functional activity at the EP4 receptor.

Radioligand Binding Assay for EP4 Receptor
This competitive binding assay quantifies the affinity of a test compound for the EP4 receptor

by measuring its ability to displace a radiolabeled ligand, typically [3H]-PGE2.

Materials:

Cell membranes prepared from cells stably expressing the human EP4 receptor (e.g.,

HEK293 or CHO cells).

[3H]-PGE2 (radioligand).

Unlabeled PGE2 (for determining non-specific binding).

Test compounds (e.g., TCS 2510 and its analogs).

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

Glass fiber filters.
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Scintillation counter.

Procedure:

Incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying

concentrations of the test compound in the assay buffer.

To determine non-specific binding, a parallel set of incubations is performed in the presence

of a high concentration of unlabeled PGE2.

After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration

through glass fiber filters to separate bound from free radioligand.

The filters are washed with ice-cold assay buffer.

The radioactivity retained on the filters is quantified using a scintillation counter.

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
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Figure 2. General workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement
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This assay measures the ability of a compound to stimulate the production of intracellular

cAMP, confirming its agonist activity at the Gs-coupled EP4 receptor.

Materials:

Whole cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).

Test compounds (e.g., TCS 2510 and its analogs).

PGE2 (as a reference agonist).

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Cell lysis buffer.

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).

Procedure:

Seed the cells in a multi-well plate and allow them to attach overnight.

Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

Add varying concentrations of the test compound or reference agonist to the cells.

Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.

Lyse the cells to release the intracellular cAMP.

Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to

the manufacturer's instructions.

Generate dose-response curves and calculate the EC50 values for each compound.

Conclusion
The structural-activity relationship of TCS 2510 highlights the successful design of a potent and

selective EP4 receptor agonist through the strategic modification of the natural prostaglandin

E2 structure. The replacement of the hydroxycyclopentanone ring with a γ-lactam core, coupled
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with an optimized α-chain terminating in a tetrazole and a specific ω-chain, are the key

determinants of its high affinity and selectivity. The detailed understanding of the SAR of TCS
2510 and its analogs provides a robust framework for the future design of novel EP4-targeted

therapeutics with tailored pharmacological profiles. This guide serves as a foundational

resource for researchers aiming to further explore the therapeutic potential of modulating the

EP4 receptor pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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